molecular formula C12H14O2 B6155142 1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one CAS No. 1017465-85-8

1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one

Cat. No.: B6155142
CAS No.: 1017465-85-8
M. Wt: 190.2
InChI Key:
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Description

1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one is an organic compound with the molecular formula C12H14O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a cyclopropyl group attached to an ethanone moiety, with a methoxyphenyl substituent on the cyclopropyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxyphenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropyl intermediate. This intermediate is then hydrolyzed and oxidized to yield the desired ethanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-methoxyphenyl)cyclopropyl]ethan-1-one
  • 1-[1-(2-methoxyphenyl)cyclopropyl]propan-1-one

Uniqueness

1-[1-(2-methoxyphenyl)cyclopropyl]ethan-1-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable scaffold for designing new compounds with desired properties.

Properties

CAS No.

1017465-85-8

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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